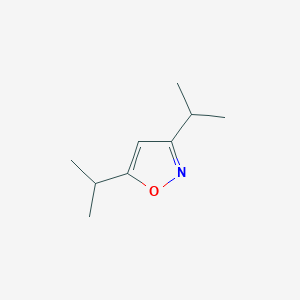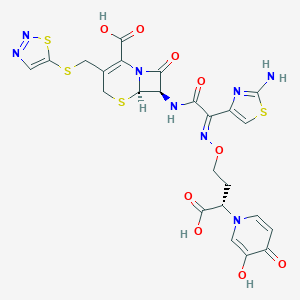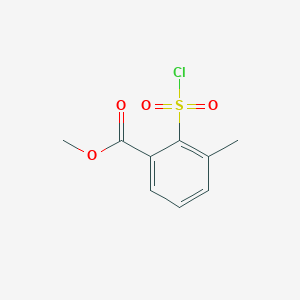
Acide 2,2'-bipyridine-4-carboxylique
Vue d'ensemble
Description
2,2'-Bipyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Bipyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bipyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés organométalliques
L'acide 2,2'-bipyridine-4-carboxylique est un dérivé de bipyridyle bien connu qui est utilisé pour la synthèse de composés organométalliques . Ces composés ont une large gamme d'applications dans divers domaines, y compris la catalyse, la science des matériaux et la chimie médicinale.
Cellules solaires sensibilisées à la teinture (DSSCs)
Ce composé est également utilisé dans l'application des cellules solaires sensibilisées à la teinture (DSSCs) . Les DSSCs sont un type de cellule solaire à couche mince qui convertissent la lumière du soleil en énergie électrique. L'utilisation de l'this compound dans les DSSCs peut améliorer leur efficacité et leur stabilité.
Photosensibilisation
Les complexes de l'this compound avec des métaux peuvent être utilisés en photosensibilisation . Les photosensibilisateurs sont des substances qui peuvent absorber la lumière et transférer l'énergie à d'autres molécules. Cette propriété est utile dans divers domaines, tels que la thérapie photodynamique et la conversion de l'énergie solaire.
Photocatalyse
Les complexes métalliques de ce composé peuvent également être utilisés en photocatalyse . La photocatalyse est un processus dans lequel l'énergie lumineuse est utilisée pour accélérer une réaction. Cela a des applications dans la réhabilitation environnementale, le fractionnement de l'eau et la synthèse organique.
Administration de médicaments
Les complexes métalliques de l'this compound peuvent être utilisés dans l'administration de médicaments . Ces complexes peuvent être conçus pour libérer un médicament en réponse à un stimulus spécifique, améliorant l'efficacité et réduisant les effets secondaires du médicament.
Transfert d'énergie
Les complexes de ce composé peuvent être utilisés dans le transfert d'énergie . Il s'agit d'un processus dans lequel l'énergie est transférée d'une molécule à une autre. Cette propriété est utile dans divers domaines, tels que les matériaux luminescents et l'imagerie biologique.
Sorption de gaz
Les complexes métalliques de l'this compound peuvent être utilisés dans la sorption de gaz . Il s'agit d'un processus dans lequel un matériau solide absorbe ou adsorbe un gaz. Cette propriété est utile dans divers domaines, tels que le stockage, la séparation et la détection des gaz.
Matériau d'anode pour les batteries
L'this compound a été étudié comme matériau d'anode haute performance pour les batteries . Les excellentes performances sont dues à la structure moléculaire et à la forme d'empilement de l'this compound .
Mécanisme D'action
Target of Action
2,2’-Bipyridine-4-carboxylic acid primarily targets metal ions, acting as a chelating ligand . It forms a 5-membered chelate ring with metal ions . The compound’s primary role is to facilitate the formation of metal complexes .
Mode of Action
The compound interacts with its targets (metal ions) by binding to them and forming a chelate ring . This interaction results in the formation of stable metal complexes . The carboxylic acid functionalities present in the compound influence various biological activities such as DNA/protein binding .
Biochemical Pathways
It’s known that the compound plays a significant role in coordination chemistry . The formation of metal complexes can influence various biochemical reactions and pathways.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its ability to form stable metal complexes
Result of Action
The molecular and cellular effects of 2,2’-Bipyridine-4-carboxylic acid’s action are largely dependent on the specific metal ions it interacts with. For instance, when incorporated into ruthenium(II) complexes, the compound has shown to possess excellent radical scavenging properties and substantial cytotoxic specificity towards cancer cells .
Action Environment
The action, efficacy, and stability of 2,2’-Bipyridine-4-carboxylic acid can be influenced by environmental factors. For example, the formation of solid-state forms of the compound, such as anhydrates and solvates, can be influenced by pressure and temperature conditions . The critical relative humidity also plays a role in the interconversion between the anhydrate and hydrate forms .
Propriétés
IUPAC Name |
2-pyridin-2-ylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYSEKUUHUUJPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433122 | |
| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1748-89-6 | |
| Record name | [2,2′-Bipyridine]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1748-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2'-Bipyridine-4-carboxylic acid?
A1: The molecular formula of 2,2'-Bipyridine-4-carboxylic acid is C11H8N2O2, and its molecular weight is 200.19 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize 2,2'-Bipyridine-4-carboxylic acid and its metal complexes?
A2: Common spectroscopic techniques used for characterization include:
- NMR spectroscopy: Provides structural information about the ligand and its coordination environment in metal complexes. [, , ]
- IR spectroscopy: Identifies functional groups and characterizes metal-ligand bonds, particularly for carbonyl complexes. [, , ]
- UV-Vis spectroscopy: Investigates electronic transitions, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these complexes. [, , , , ]
- Mass spectrometry: Determines the molecular weight and fragmentation patterns of the ligand and its complexes. [, , , ]
Q3: How does the stability of ruthenium(II) complexes with 2,2'-Bipyridine-4-carboxylic acid vary with pH?
A3: The stability of these complexes can be affected by pH due to the presence of the carboxylic acid group. Protonation and deprotonation of this group can alter the complex's overall charge and electronic properties. For instance, Ru(bpy)2(Mebpy-COOH)2.3H2O exists as a mixture of protonated and deprotonated forms in acetonitrile solution. [] Similarly, the photophysical properties of [Ru(mbpyCOOH)3]2+ are pH-dependent, with the excited state being more basic than the ground state. []
Q4: How does 2,2'-Bipyridine-4-carboxylic acid contribute to the photoinduced CO release properties of ruthenium(II) carbonyl complexes?
A4: When incorporated into ruthenium(II) carbonyl complexes, 2,2'-Bipyridine-4-carboxylic acid can influence the rate of CO release upon UV-light exposure. The presence of electron-withdrawing carboxyl substituents on the bipyridine ring tends to slow down the release of the second CO molecule in a sequential photodecarbonylation process. []
Q5: Can 2,2'-Bipyridine-4-carboxylic acid be incorporated into larger molecular architectures for specific applications?
A5: Yes, 2,2'-Bipyridine-4-carboxylic acid has been successfully incorporated into macromolecular assemblies and peptide nucleic acid (PNA) bioconjugates for applications such as biosensing and drug delivery. [, , ]
Q6: Have computational studies been used to understand the properties and behavior of 2,2'-Bipyridine-4-carboxylic acid and its complexes?
A6: Yes, computational methods, such as density functional theory (DFT), have been employed to study these systems. For instance, DFT calculations were used to elucidate the mechanism of UV-light-induced CO release from ruthenium(II) carbonyl complexes containing 2,2'-Bipyridine-4-carboxylic acid. [] Additionally, TDDFT calculations have been used to investigate the electronic structure and optical properties of ruthenium dye C101, which contains 2,2'-Bipyridine-4-carboxylic acid as a ligand, adsorbed on TiO2 surfaces for dye-sensitized solar cell applications. []
Q7: How do structural modifications of the 2,2'-Bipyridine-4-carboxylic acid ligand affect the properties of its ruthenium(II) complexes?
A7: Structural modifications, such as the introduction of different substituents on the bipyridine ring or variations in the carboxylic acid anchoring group, can significantly impact the photophysical, electrochemical, and CO release properties of the resulting ruthenium complexes. [, ] For example, the inclusion of hexylthiophene groups in the ancillary ligand of the C101 sensitizer resulted in enhanced light-harvesting capabilities and improved performance in solid-state dye-sensitized solar cells. []
Q8: What strategies can be employed to improve the stability and solubility of 2,2'-Bipyridine-4-carboxylic acid-based complexes?
A8: Strategies for enhancing stability and solubility include:
- Choice of counterions: Using different counterions during complex synthesis can influence the complex's stability and solubility in various solvents. []
- Ligand modification: Introducing bulky or hydrophobic substituents on the bipyridine ring can improve solubility in organic solvents. []
- Encapsulation techniques: Encapsulating the complexes within nanoparticles or other delivery systems can protect them from degradation and enhance their bioavailability. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)



![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)

![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)





